

# The Genesis of a Renal Tracer: A Technical History of Iodohippurate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iodohippurate sodium I 123*

Cat. No.: *B1260339*

[Get Quote](#)

An In-depth Guide for Researchers and Drug Development Professionals

## Introduction

The mid-20th century heralded a paradigm shift in the assessment of renal function. Prior to this era, determining the functional status of individual kidneys necessitated invasive procedures such as ureteral catheterization. The advent of radiopharmaceuticals offered a revolutionary alternative, enabling non-invasive, quantitative evaluation of renal physiology. Central to this transformation was the development of Iodohippurate, a radiolabeled analog of p-aminohippuric acid (PAH), which for decades stood as the cornerstone of dynamic renal function studies. This technical guide delineates the historical development of Iodohippurate, detailing its conceptual origins, the evolution of its radiolabeling, key experimental protocols, and the quantitative data that cemented its role in nuclear medicine.

## From PAH to Radioiodinated Hippuran: The Conceptual Leap

The story of Iodohippurate is intrinsically linked to para-aminohippuric acid (PAH). In the realm of renal physiology, PAH was established as the gold standard for measuring effective renal plasma flow (ERPF). Its efficient extraction from the blood via both glomerular filtration and, more significantly, active tubular secretion, made it an ideal substance for clearance studies. However, the determination of PAH clearance was a cumbersome process, requiring continuous intravenous infusion and multiple blood and urine samples.

The burgeoning field of nuclear medicine in the post-war era presented an opportunity to create a radiolabeled analog of PAH that could be administered as a single injection and tracked externally. This would allow for a much simpler and non-invasive assessment of renal function. The breakthrough came in 1960 when Tubis and his colleagues successfully labeled ortho-iodohippuric acid (OIH), or Iodohippurate, with Iodine-131 ( $^{131}\text{I}$ ).<sup>[1]</sup> This innovation paved the way for the widespread clinical use of the radioisotope renogram.

## The Era of $^{131}\text{I}$ -Orthoiodohippurate ( $^{131}\text{I}$ -OIH)

$^{131}\text{I}$ -OIH quickly became the workhorse for renography. Its physiological handling closely mimics that of PAH, with approximately 80% of its clearance attributed to tubular secretion and 20% to glomerular filtration.<sup>[2]</sup> This high extraction efficiency ensures that the tracer is rapidly and almost completely removed from the blood by functioning renal tissue.

## Early Clinical Utility: The Renogram

The administration of  $^{131}\text{I}$ -OIH followed by external detection over the kidneys using scintillation probes generated a time-activity curve known as a renogram. This curve provided a graphical representation of the three phases of renal function:

- Phase 1 (Vascular Phase): A rapid initial rise in radioactivity, reflecting the arrival of the tracer in the renal vasculature.
- Phase 2 (Secretory/Uptake Phase): A continued, slower rise to a peak, representing the active uptake and secretion of the tracer by the renal tubules.
- Phase 3 (Excretory/Drainage Phase): A subsequent decline in radioactivity as the tracer is excreted from the kidney into the collecting system and bladder.

Deviations from the characteristic shape of the renogram could indicate various pathologies, such as renal artery stenosis or urinary tract obstruction.<sup>[3]</sup>

## Limitations of Iodine-131

Despite its utility,  $^{131}\text{I}$  possessed several suboptimal physical characteristics for routine imaging. Its high-energy gamma rays (364 keV) and emission of beta particles were not ideal for the gamma cameras of the time, leading to poor spatial resolution.<sup>[1][4]</sup> Furthermore, its relatively

long half-life of 8 days resulted in a higher radiation dose to the patient, limiting the administrable activity.[\[1\]](#)

## The Refinement: Introduction of $^{123}\text{I}$ -Orthiodohippurate ( $^{123}\text{I}$ -OIH)

The quest for a more suitable radionuclide for labeling Iodohippurate led to the introduction of Iodine-123 ( $^{123}\text{I}$ ). This cyclotron-produced isotope offered several distinct advantages over  $^{131}\text{I}$ .

## The Superiority of Iodine-123

$^{123}\text{I}$  has a much shorter half-life of 13.3 hours and emits a lower-energy gamma ray (159 keV), which is nearly ideal for imaging with contemporary gamma cameras.[\[1\]](#)[\[5\]](#) These properties allowed for the administration of higher doses of the radiopharmaceutical, resulting in significantly improved image quality and better counting statistics, all while delivering a lower radiation dose to the patient.[\[5\]](#)[\[6\]](#) The use of  $^{123}\text{I}$ -OIH enabled clearer visualization of renal morphology and more accurate quantification of renal function.[\[7\]](#) The primary drawback of  $^{123}\text{I}$  was its limited availability and higher cost due to the need for cyclotron production.[\[4\]](#)

## Quantitative Data Summary

The following tables summarize the key physical and pharmacokinetic properties of Iodohippurate and its comparison with other significant renal radiopharmaceuticals.

Table 1: Physical and Pharmacokinetic Properties of Radioiodinated Hippuran

| Property                     | <sup>131</sup> I-Orthoiodohippurate                             | <sup>123</sup> I-Orthoiodohippurate                             |
|------------------------------|-----------------------------------------------------------------|-----------------------------------------------------------------|
| Radionuclide Half-life       | 8.06 days[5]                                                    | 13.3 hours[5]                                                   |
| Principal Gamma Energy       | 364 keV[1]                                                      | 159 keV[1]                                                      |
| Mechanism of Renal Excretion | ~80% Tubular Secretion,<br>~20% Glomerular Filtration[2]<br>[8] | ~80% Tubular Secretion,<br>~20% Glomerular Filtration[2]<br>[9] |
| Plasma Protein Binding       | ~70%[2]                                                         | ~60-70%[9]                                                      |
| First-Pass Extraction Rate   | ~67% (relative to PAH)[6]                                       | ~65-80%[6][9]                                                   |
| Urinary Excretion (30 min)   | ~40.4% - 85%[1][10]                                             | ~70% (in normal function)[2]                                    |

Table 2: Comparative Overview of Key Renal Tracers

| Radiopharmaceutical                       | Primary Mechanism of Renal Handling                               | Primary Clinical Application                                       |
|-------------------------------------------|-------------------------------------------------------------------|--------------------------------------------------------------------|
| <sup>123</sup> I-Orthoiodohippurate (OIH) | Tubular Secretion (~80%) & Glomerular Filtration (~20%)[2]<br>[9] | Measurement of Effective Renal Plasma Flow (ERPF)                  |
| <sup>99m</sup> Tc-DTPA                    | Glomerular Filtration                                             | Measurement of Glomerular Filtration Rate (GFR)                    |
| <sup>99m</sup> Tc-MAG3                    | Tubular Secretion                                                 | Routine renal imaging, assessment of tubular function and drainage |

## Experimental Protocols

### Synthesis and Radiolabeling of Iodohippurate (<sup>123</sup>I>)

The labeling of ortho-iodohippurate is typically achieved through an exchange reaction. The following provides a generalized methodology:

- Preparation of Reagents:

- A sterile, apyrogenic solution of sodium ortho-iodohippurate is prepared.
- High-purity  $^{123}\text{I}$  as sodium iodide is obtained from a cyclotron.
- A suitable buffer, such as acetate buffer, is used to maintain the optimal pH for the exchange reaction (typically pH 4-6).

- Labeling Reaction:
  - The sodium ortho-iodohippurate solution is mixed with the  $^{123}\text{I}$ -sodium iodide in the buffer.
  - The mixture is heated in a sealed, sterile vial at a controlled temperature (e.g., autoclaved at 121°C) for a specific duration (e.g., 90 minutes) to facilitate the isotopic exchange between the stable iodine on the hippuran molecule and the radioactive  $^{123}\text{I}$ .
- Purification and Quality Control:
  - Post-reaction, the mixture is cooled.
  - The labeled product is purified to remove any free  $^{123}\text{I}$ -iodide. This can be achieved using methods like ion-exchange chromatography.
  - The final product is passed through a sterile membrane filter into a sterile vial.
  - Radiochemical purity is assessed using techniques such as paper chromatography or thin-layer chromatography to ensure that the percentage of  $^{123}\text{I}$ -OIH is high (typically  $\geq 96\%$ ) and the presence of impurities like free iodide is minimal ( $\leq 2\%$ ).[\[2\]](#)

## Clinical Protocol for Dynamic Renography with $^{123}\text{I}$ -OIH

- Patient Preparation:
  - Patients should be well-hydrated to ensure adequate urine flow. Oral or intravenous hydration (e.g., 5-10 mL/kg of body weight) is administered 30-60 minutes before the procedure.[\[11\]](#)[\[12\]](#)
  - The patient is asked to void immediately before the scan to empty the bladder.

- A review of current medications is essential, as some drugs (e.g., ACE inhibitors, diuretics) can influence the results.[\[2\]](#)
- Radiopharmaceutical Administration:
  - A sterile, pyrogen-free dose of  $^{123}\text{I}$ -OIH is administered as an intravenous bolus injection. The typical adult activity is in the range of 40-80 MBq.
- Image Acquisition:
  - The patient is positioned supine with a large field-of-view gamma camera placed posteriorly to include the kidneys, ureters, and bladder.
  - A low-energy, all-purpose (LEAP) or high-resolution collimator is used.
  - Dynamic image acquisition commences immediately upon injection.
    - Flow Phase: Sequential 1-3 second frames are acquired for the first 60 seconds to assess renal perfusion.
    - Functional (Renogram) Phase: Subsequent images are acquired at a lower frame rate (e.g., 15-60 seconds per frame) for 20-30 minutes to evaluate tracer uptake and excretion.
- Data Analysis:
  - Regions of interest (ROIs) are drawn around each kidney and in a background region (e.g., sub-renal or perirenal).
  - Time-activity curves (renograms) are generated for each kidney after background subtraction.
  - Quantitative parameters are derived from the renograms, including:
    - Time to peak activity (Tmax)
    - Differential (split) renal function, calculated from the relative uptake of the tracer in each kidney during the early phase (e.g., 1-2.5 minutes).

- Excretion indices, such as the time taken for the activity to fall to 50% of its peak value (T<sub>1/2</sub>).

## Mandatory Visualizations

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Historical timeline of Iodohippurate development.



[Click to download full resolution via product page](#)

Caption: Renal handling of Ortho-iodohippurate (OIH).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for Iodohippurate renography.

## Conclusion: The Legacy of Iodohippurate

Iodohippurate holds a significant place in the history of nuclear medicine and nephrology. From the initial development of  $^{131}\text{I}$ -OIH to the refined imaging capabilities of  $^{123}\text{I}$ -OIH, this tracer was instrumental in establishing non-invasive, dynamic renal scintigraphy as a vital diagnostic tool. It allowed for the routine assessment of individual kidney perfusion and function, fundamentally changing the diagnostic approach to renovascular hypertension and obstructive uropathy. While the development of Technetium-99m labeled agents, particularly  $^{99\text{m}}\text{Tc}$ -MAG3, with their superior imaging characteristics and convenient kit-based preparation, has led to the decline of Iodohippurate's use in routine clinical practice, its historical importance cannot be overstated. The principles of renal clearance and dynamic functional imaging established with Iodohippurate laid the groundwork for the modern renal radiopharmaceuticals used today, and its story remains a testament to the innovative spirit of nuclear medicine in advancing patient care.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ortho-Iodohippuric acid - Wikipedia [en.wikipedia.org]
- 2. richtlijnendatabase.nl [richtlijnendatabase.nl]
- 3. An Assessment of the “Radioactive Renogram” Using O-Iodohippurate Sodium (Hippuran) Labelled with Radioactive Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Comparison of the physical characteristics of I-131 and I-123, with respect to differentiating the relative activity in the kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal clearance and extraction parameters of ortho-iodohippurate (I-123) compared with OIH(I-131) and PAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radiation dose and labeling of hippuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal Scintigraphy | Radiology Key [radiologykey.com]

- 9. nucmed-guide.app [nucmed-guide.app]
- 10. Clinical comparison of I-131 orthoiodohippurate and the kit formulation of Tc-99m mercaptoacetyltriglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcnm.tums.ac.ir [rcnm.tums.ac.ir]
- 12. SNMMI Procedure Standard/EANM Practice Guideline for Diuretic Renal Scintigraphy in Adults With Suspected Upper Urinary Tract Obstruction 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis of a Renal Tracer: A Technical History of Iodohippurate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260339#historical-development-of-iodohippurate-as-a-renal-tracer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)